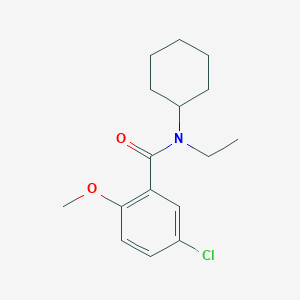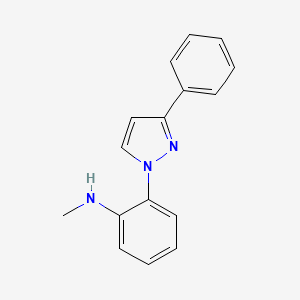
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide, also known as CEC, is a chemical compound that has been studied for its potential use in scientific research. CEC belongs to the class of benzamide compounds and has been shown to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide involves its interaction with the dopamine D2 receptor. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to act as a partial agonist at the dopamine D2 receptor, meaning that it activates the receptor but to a lesser extent than the full agonist dopamine. This activation of the dopamine D2 receptor leads to an increase in dopamine release in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to increase the release of norepinephrine and serotonin in the brain. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. These effects suggest that 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide may have potential therapeutic uses in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in lab experiments is its specificity for the dopamine D2 receptor. This specificity allows researchers to study the effects of dopamine D2 receptor activation without the confounding effects of other neurotransmitter systems. One limitation of using 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in lab experiments is its relatively low potency compared to other dopamine D2 receptor agonists. This low potency may limit the usefulness of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide. One area of research is the development of more potent analogs of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide that may have greater therapeutic potential. Another area of research is the study of the long-term effects of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide on the brain, particularly with regard to its effects on synaptic plasticity and neuroprotection. Finally, the potential use of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in the treatment of other neurological disorders, such as depression and anxiety, should be explored.
Synthesemethoden
The synthesis method for 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide involves several steps. The first step involves the reaction between 2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The second step involves the reaction between the acid chloride and cyclohexylamine to form the corresponding amide. Finally, the amide is reacted with ethyl chloroformate and 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to have an affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the effects of cocaine on the brain.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-3-18(13-7-5-4-6-8-13)16(19)14-11-12(17)9-10-15(14)20-2/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIOAXSBKKHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)


![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)